1-[(S)-1-Phenylethyl]piperidine-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1S)-1-phenylethyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-6,11H,7-10H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAHHCNEWIUMV-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463702 | |
| Record name | CTK4H6538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36482-37-8 | |
| Record name | CTK4H6538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 S 1 Phenylethyl Piperidine 4 One
Direct Construction of the Piperidin-4-one Ring System
The de novo synthesis of the piperidin-4-one scaffold is a primary strategy, which can be achieved through either the convergence of multiple components in a single reaction or the cyclization of a linear precursor.
Multicomponent Cyclization Reactions Utilizing Chiral Amines
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like piperidines by combining three or more starting materials in a one-pot process. nih.govnsf.gov A key strategy for synthesizing 1-[(S)-1-Phenylethyl]piperidine-4-one involves the use of (S)-α-phenylethylamine as the chiral amine component.
One notable example is the reaction between divinyl ketones and (S)-α-phenylethylamine. This approach leads to the formation of 2-substituted 1-(S)-α-phenylethyl-4-piperidones. nih.gov The reaction proceeds by incorporating the chiral amine directly into the newly formed heterocyclic ring, establishing the desired stereocenter at the nitrogen atom. nih.gov
The Mannich reaction is another classic and versatile multicomponent condensation used for preparing 4-piperidones. nih.govchemrevlett.com In a typical setup for a related structure, a primary amine, an aldehyde, and a ketone (or its equivalent, providing two alpha-hydrogens) are condensed to form the piperidone ring. For the target compound, (S)-1-phenylethylamine would serve as the primary amine.
Intramolecular Ring Closure Strategies
Intramolecular cyclization represents a fundamental approach to forming the piperidine (B6355638) ring from an acyclic precursor. researchgate.net One of the most established methods for synthesizing 4-piperidones is the Dieckmann condensation. researchgate.netdtic.mil This process typically involves:
Double Michael Addition: A primary amine, in this case (S)-1-phenylethylamine, is reacted with two equivalents of an acrylic ester (e.g., methyl acrylate). This forms an aminodicarboxylate ester intermediate. researchgate.netdtic.mil
Intramolecular Cyclization: The resulting diester undergoes a base-catalyzed intramolecular condensation (Dieckmann reaction) to form a cyclic β-keto ester. researchgate.net
Hydrolysis and Decarboxylation: The β-keto ester is then subjected to hydrolysis and decarboxylation to yield the final 4-piperidone (B1582916). researchgate.netdtic.mil
More contemporary intramolecular strategies have also been developed. These include the gold-catalyzed cyclization of N-homopropargyl amides, which can proceed through a piperidin-4-one intermediate. nih.gov Another innovative method involves the oxidative ring opening of a cyclopentene (B43876) derivative to a diformyl intermediate, followed by a ring-closing reductive amination with a chiral amine like (S)-α-methylbenzylamine, demonstrating a ring expansion strategy to form the piperidine scaffold. researchgate.net
Enantioselective Approaches to this compound
Enantioselective synthesis is crucial for producing the specific (S)-enantiomer. These methods leverage the chirality of the starting materials or catalysts to control the stereochemical outcome.
Chiral Auxiliary-Directed Synthesis Employing the (S)-1-Phenylethyl Group
(S)-1-phenylethylamine (also known as (S)-α-PEA) is a widely utilized chiral auxiliary in asymmetric synthesis. mdpi.com In the synthesis of the target compound, the (S)-1-phenylethyl group is not just a substituent but an active director of stereochemistry. A procedure for preparing N-[(S)-α-phenylethyl]-4-piperidone, which relies on the amine's role as a chiral auxiliary, involves a nucleophilic substitution that proceeds through a ring opening and subsequent ring closure sequence to yield the key chiral intermediate. mdpi.com This intrinsic use of the chiral amine makes it a privileged building block for divergent asymmetric syntheses. mdpi.com
Diastereoselective Induction in Ring Formation
When a chiral reagent is used in the formation of a new ring that contains additional stereocenters, diastereoselective induction becomes a key consideration. The synthesis of 2-substituted 1-(S)-α-phenylethyl-4-piperidones from divinyl ketones provides a clear example of this principle. The reaction of various divinyl ketones with (S)-α-phenylethylamine yields a mixture of diastereomeric piperidones. nih.gov The ratio of these diastereomers is influenced by the substituents on the divinyl ketone, demonstrating the impact of the existing chiral center on the formation of new ones. nih.gov
| Entry | Divinyl Ketone Substituent (R) | Product Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| 1 | Phenyl | 62 | 1.5:1 |
| 2 | 4-Methoxyphenyl | 67 | 1.3:1 |
| 3 | 4-Chlorophenyl | 60 | 1.4:1 |
| 4 | 2-Thienyl | 58 | 1.3:1 |
| 5 | Methyl | 45 | 1.2:1 |
Chemical Transformation from Precursor Piperidones
An alternative synthetic route involves modifying a pre-existing piperidone ring. This approach is particularly useful when 4-piperidone or its N-substituted derivatives are readily available. The synthesis of this compound can be accomplished by the N-alkylation of 4-piperidone. This reaction would involve treating 4-piperidone hydrochloride with a suitable (S)-1-phenylethylating agent, such as (S)-1-phenylethyl bromide, in the presence of a base. A related transformation is the N-alkylation of a precursor like 1-benzyl-4-piperidone, followed by the removal of the benzyl (B1604629) group via catalytic hydrogenation. researchgate.net A more direct synthesis starting from 4-piperidone is described for the analogous compound, N-phenethyl-4-piperidinone (NPP), which is prepared by reacting 4-piperidone with phenethyl bromide. wikipedia.orgnih.gov A similar N-alkylation using an enantiopure halide would yield the target chiral compound.
N-Alkylation and Related Strategies
The primary and most direct method for the synthesis of this compound involves the N-alkylation of a piperidine precursor or the construction of the piperidinone ring using a chiral amine. A notable and efficient approach is the double aza-Michael reaction. acs.orgnih.govsemanticscholar.org
A reported synthesis of S-1-(1-Phenylethyl)piperidin-4-one utilizes a double aza-Michael addition of (S)-α-phenylethylamine to a divinyl ketone precursor. acs.orgacs.org In a specific documented procedure, (S)-α-phenylethylamine is reacted with 1,4-pentadien-3-one (B1670793) in the presence of sodium bicarbonate in a mixture of acetonitrile (B52724) and water. The reaction mixture is initially stirred at a lower temperature and then heated to reflux to drive the cyclization, affording the target piperidone. acs.orgnih.govsemanticscholar.org
The reaction proceeds as follows: (S)-α-phenylethylamine is added to a solution of ethanol (B145695), potassium carbonate, and water, which is then heated. A solution of 1,3-dichloro-acetone in water is added dropwise to the heated mixture. After a period of reflux, the ethanol is removed, and the aqueous residue is extracted with an organic solvent. Purification by column chromatography yields the final product, S-1-(1-Phenylethyl)piperidin-4-one, as a yellow oil with a reported yield of 69%. acs.orgacs.org
Alternative strategies, while not explicitly detailed for this specific chiral compound, can be inferred from the synthesis of analogous N-substituted piperidin-4-ones. These include the direct N-alkylation of 4-piperidone with a suitable chiral phenylethyl halide or sulfonate. For instance, the synthesis of N-phenethyl-4-piperidone has been achieved by reacting 4-piperidone with phenethyl bromide. wikipedia.org Applying this to the chiral target, one would use a chiral (1-bromoethyl)benzene (B1216412) derivative.
Another related strategy is the Dieckmann cyclization. researchgate.netnih.gov This involves the intramolecular condensation of a diester, which is formed by the reaction of a primary amine with two equivalents of an acrylate (B77674). For the target compound, this would involve reacting (S)-1-phenylethylamine with two equivalents of methyl or ethyl acrylate, followed by a base-catalyzed intramolecular cyclization to form the β-keto ester, which is then hydrolyzed and decarboxylated to yield the desired piperidinone.
The Mannich reaction represents another classical approach to piperidin-4-ones, typically involving a substituted aldehyde, an amine, and a ketone. chemrevlett.com While less direct for this specific target, it remains a potential, albeit more complex, route.
Optimization and Scalability of Synthetic Routes
The optimization and scalability of the synthesis of this compound are crucial for its potential industrial application. While specific studies on the large-scale synthesis of this particular chiral compound are not extensively documented, principles from the synthesis of related piperidinones can be applied.
For the double aza-Michael addition route, optimization would likely focus on several key parameters:
Reaction Temperature and Time: The initial low-temperature stirring followed by reflux suggests a delicate balance between the rates of the Michael addition and the subsequent cyclization. A systematic study of the temperature profile and reaction duration could improve the yield and minimize the formation of byproducts.
Base and Solvent System: The choice of base and solvent is critical. While potassium carbonate in an ethanol/water mixture has been used, other inorganic or organic bases could be explored. acs.orgacs.org The solvent system affects the solubility of reactants and intermediates, and its optimization could enhance reaction rates and facilitate product isolation. For similar reactions, various solvents like methanol (B129727), ethanol, and acetonitrile have been tested. researchgate.net
Reactant Stoichiometry: Fine-tuning the molar ratios of the reactants can maximize the conversion of the limiting reagent and reduce waste.
Regarding scalability, moving from a laboratory-scale synthesis to a larger industrial production presents several challenges:
Heat Transfer: The exothermicity of the reaction needs to be carefully managed in large reactors to ensure consistent temperature control and prevent runaway reactions.
Mixing: Efficient mixing is essential to maintain homogeneity, especially in multiphasic systems, and to ensure consistent reaction kinetics throughout the vessel.
Purification: Column chromatography, while effective in the lab, is often not practical for large-scale production. The development of crystallization or distillation methods for purification would be a key aspect of a scalable process. The use of different solvent systems for extraction and crystallization would need to be investigated. chemrevlett.com
Raw Material Cost and Availability: The cost and availability of the chiral starting material, (S)-α-phenylethylamine, and the other reagents will significantly impact the economic feasibility of a large-scale synthesis.
For alternative routes like the Dieckmann cyclization, optimization studies on the synthesis of N-phenethyl-4-piperidone have shown that the choice of base (e.g., sodium, sodium hydride, sodium methoxide, sodium t-butoxide) and reaction time significantly influences the yield. researchgate.net For example, using sodium t-butoxide in xylene has been reported to give good yields. researchgate.net Such findings would be directly applicable to optimizing the synthesis of the chiral analogue.
Ultimately, the development of a robust and scalable process for this compound would likely involve a detailed process chemistry investigation to identify the most efficient and economical synthetic route and to establish optimized and safe operating conditions.
Stereochemical and Conformational Analysis of 1 S 1 Phenylethyl Piperidine 4 One
Determination of Absolute Stereochemistry
The designation "(S)" in 1-[(S)-1-Phenylethyl]piperidine-4-one specifies the absolute configuration at the single chiral carbon atom located in the phenylethyl substituent attached to the nitrogen. This stereocenter dictates the molecule's three-dimensional arrangement and its interaction with other chiral entities.
The absolute configuration of such chiral compounds is typically determined through a combination of synthesis from precursors of known chirality and analytical verification. For instance, the synthesis of this compound would likely involve the reaction of piperidine-4-one with (S)-1-phenylethyl bromide or a similar electrophile, or the reductive amination of piperidine-4-one with (S)-1-phenylethylamine. The chirality of the starting material, if preserved throughout the reaction, dictates the chirality of the final product.
Unequivocal proof of absolute configuration for a specific enantiomer is most reliably achieved through single-crystal X-ray crystallography. nih.govnih.gov This technique provides a detailed three-dimensional map of the atoms in the crystal lattice, allowing for the direct assignment of the (R) or (S) configuration. For more complex molecules with multiple chiral centers, X-ray analysis is often essential to confirm the stereochemistry at each center. nih.govnih.gov
Conformational Studies of the Piperidine (B6355638) Ring
The piperidine ring, as a saturated heterocycle, is not planar and adopts various non-planar conformations to minimize steric and torsional strain.
Like cyclohexane, the piperidine ring predominantly adopts a chair conformation, which is the most stable arrangement. nih.govias.ac.in For this compound, the piperidine ring exists in a dynamic equilibrium between two chair conformers, which interconvert via a ring-flip process. This equilibrium is critical as it determines the spatial orientation (axial or equatorial) of the N-substituent.
The bulky 1-phenylethyl group can occupy either an axial or an equatorial position. The equatorial position is strongly favored to minimize steric hindrance. An axial substituent experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on carbons 3 and 5 of the ring. libretexts.orglibretexts.org The larger the substituent, the greater the steric strain associated with the axial position, and the more the equilibrium shifts toward the equatorial conformer. pressbooks.pub Given the significant bulk of the phenylethyl group, it is expected that the conformer with this group in the equatorial position will be overwhelmingly dominant at equilibrium.
Table 1: Conformational Energy (A-Values) of Common Substituents| Substituent | A-Value (kJ/mol) | Preference |
|---|---|---|
| -CH₃ (Methyl) | 7.6 | Equatorial |
| -CH₂CH₃ (Ethyl) | 8.0 | Equatorial |
| -CH(CH₃)₂ (Isopropyl) | 9.2 | Equatorial |
| -C(CH₃)₃ (tert-Butyl) | ~21 | Strongly Equatorial |
| -C₆H₅ (Phenyl) | 12.1 | Strongly Equatorial |
Data derived from studies on monosubstituted cyclohexanes, which serve as a model for piperidine systems.[ libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUQ2id7oyetigUDUG2P-v2kn3uwkZ_IBQrhpo8fdORcDkHqViXRJUQ4wKr3uEUlMppbdJ-C3T8bI_AYeM7zPb1xNAhqUECdGPHU8JGfA-ocFGTM8O_MoUiSjLalBLJneIOaQ41zybKteDu6hNd2S9mHmwkzR6ozd5zIk38OyiLQk_gZ0FKAgFxwHataO8srC3V5ubqITJrDAdZv0P5NyPcZJQL2MzAQLupIsr6O01raH0pwJ2mED3NA9PK_13Ao3Ap9q9b4oR_BnAe2b_79mHPY6azZTOW)][ pressbooks.pub(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPyLVGiG1X1Eae_sRytzUd2VzDRzXHoZ6FtZZpm7aoOURB_30cE5TInHeQKf7kU8-W0F2PPcB7xcSnbleDiBNidCAe-pTydWXLg_htCC5e_ZVQQTxzRwTW81l7mvrY088uZC4GI1d20BjYu6621N2km7oRRY27sAEVn1UpHDKU38iIl7ImPWHQ9Pp99w%3D%3D)] The A-value represents the energy penalty for a substituent being in the axial position versus the equatorial position.The nature of the substituent on the piperidine nitrogen significantly influences the ring's conformation. nih.gov When the nitrogen atom is part of a system that allows for conjugation, such as in N-acyl or N-aryl piperidines, its lone pair of electrons delocalizes. This increases the sp² character of the nitrogen, making the C-N bond have partial double-bond character and promoting a more planar geometry around the nitrogen atom. acs.orgnih.gov This planarity can introduce a phenomenon known as pseudoallylic strain, which can, in some cases, favor an axial orientation for a substituent at the adjacent C2 position. nih.gov
However, in this compound, the phenyl group is separated from the piperidine nitrogen by a methylene (B1212753) (-CH-) group. Therefore, direct conjugation of the nitrogen lone pair with the aromatic ring is not possible. The nitrogen atom retains its sp³ hybridization and trigonal pyramidal geometry. Consequently, the conformational preference is dictated primarily by sterics, strongly favoring the equatorial placement of the bulky phenylethyl substituent, rather than by electronic effects like pseudoallylic strain.
Table 2: Expected Conformational Influence of N-Substituents on Piperidine Rings| N-Substituent Type | Nitrogen Hybridization | Dominant Factor | Predicted Orientation of N-Substituent |
|---|---|---|---|
| Alkyl (e.g., phenylethyl) | sp³ | Steric Hindrance | Equatorial |
| Aryl (e.g., phenyl) | sp²-like | Pseudoallylic Strain / Sterics | Axial (for C2-substituents), Equatorial (for N-substituent) |
| Acyl (e.g., acetyl) | sp² | Pseudoallylic Strain | Axial (for C2-substituents) |
This table summarizes general principles derived from conformational studies.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHF_9CMTHc6Id2nLUdFELGvhMD2wEjsfs-tqaaCeZVUAnj0zSo5yfCKG9dMIi_sXAU3bd2TfnZsUzvpSJW2ijNlhUMet112LvaES5g2EcuksqNFHsj_4ZfM6uATTJUdp_zh_oXR_FANHpoA6RQ%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUSKts_ZduH52_bHZj0fsAcLGX__fqYzkJPKlt0uYp4L9g5CAf03rB_eynyGd7JK_D4dm5US6ohP36a-xpwVWpDlL9BivOGTajCVw9r_Tq7ddscipUtALz-kUgmYuPGHsGdFJi9u23tZnFkI8%3D)] The orientation refers to substituents on the ring itself, influenced by the N-substituent type.Chiroptical Properties and Enantiomeric Purity Assessment
As a chiral molecule, this compound interacts with plane-polarized light, a property that is fundamental to its characterization and the assessment of its enantiomeric purity.
Chiroptical properties are studied using techniques like polarimetry and circular dichroism (CD) spectroscopy. A solution of a pure enantiomer will rotate the plane of polarized light, and this rotation is quantified as the specific rotation. The (S)-enantiomer will rotate light in one direction, while its mirror image, the (R)-enantiomer, will rotate it by an equal magnitude in the opposite direction.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. researchgate.net A CD spectrum of this compound would exhibit characteristic signals, known as Cotton effects, corresponding to the electronic transitions within the molecule, particularly those associated with the phenyl chromophore and the carbonyl group. researchgate.netnih.gov The sign and intensity of these Cotton effects are exquisitely sensitive to the absolute configuration of the stereocenter and the molecule's preferred conformation in solution. nih.gov
Assessing enantiomeric purity is crucial and is most commonly achieved using chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase. This method separates the (S) and (R) enantiomers, allowing for their quantification. rsc.org The enantiomeric excess (e.e.), a measure of the purity of the sample, is calculated from the relative areas of the two enantiomer peaks in the chromatogram. This analytical approach is essential for confirming the stereochemical integrity of the compound after synthesis.
Reactivity Profiles and Transformational Chemistry of 1 S 1 Phenylethyl Piperidine 4 One
Reactions at the Ketone Carbonyl Group
The ketone carbonyl group at the C-4 position of the piperidine (B6355638) ring is a primary site for a variety of chemical transformations, including reductions, derivatizations, and nucleophilic additions.
Reductions and Derivatizations
The carbonyl group of 1-[(S)-1-Phenylethyl]piperidine-4-one and its analogs can be readily derivatized to form other functional groups, most notably through reactions with amines. A common transformation is reductive amination, where the ketone first reacts with a primary amine, such as aniline (B41778), to form an intermediate imine or Schiff's base. This intermediate is then reduced in situ to yield a 4-amino-piperidine derivative. For the related compound N-phenethyl-4-piperidone (NPP), this reaction is a key step in well-established synthetic pathways. ajrconline.orgwikipedia.org The reduction of the imine can be accomplished using various reducing agents, including sodium borohydride (B1222165) or sodium triacetoxyborohydride. ajrconline.orgwikipedia.org
Another synthetic route involves the quaternization of a substituted pyridine (B92270) with a phenethyl halide, followed by selective reduction with sodium borohydride to yield an allyl alcohol, which then isomerizes to the piperidine-4-ketone. google.com
Nucleophilic Additions
The electrophilic carbon of the ketone is susceptible to attack by a range of nucleophiles. These reactions are fundamental for introducing new carbon-carbon or carbon-heteroatom bonds at the C-4 position.
One notable example is the Strecker-type condensation. For the analogous compound 1-benzylpiperidin-4-one, reaction with aniline and hydrogen cyanide (HCN) results in the formation of an α-aminonitrile at the C-4 position. researchgate.net This reaction proceeds through the initial formation of an iminium ion, which is then attacked by the cyanide nucleophile. researchgate.net
Additionally, organometallic reagents like Grignard reagents can add to the carbonyl group. For instance, reaction with a Grignard reagent has been used to introduce alkyl or aryl groups to the C-4 position of related piperidine structures, leading to the formation of tertiary alcohols which can be further transformed. nih.gov
Functionalization of the Piperidine Ring
Beyond the ketone, the piperidine ring itself can be functionalized, particularly at the positions alpha to the carbonyl group.
Alpha-Functionalization Strategies
The carbon atoms at the C-3 and C-5 positions, being alpha to the carbonyl group, can be functionalized through enolate chemistry. The synthesis of 3-substituted fentanyl analogs often begins with the functionalization of 1-(2-phenylethyl)-piperidine-4-one at the C-3 position. nih.gov For example, methods have been developed to introduce methoxy (B1213986) or carbomethoxy groups at this position, creating key intermediates for more complex molecules. nih.gov These transformations typically involve the formation of an enolate or enamine, followed by reaction with an appropriate electrophile.
Dieckmann-Type Cyclizations and Related Transformations
The Dieckmann cyclization is a critical reaction in the synthesis of the 4-piperidone (B1582916) scaffold itself rather than a transformation of the pre-formed heterocycle. researchgate.netsemanticscholar.org This intramolecular condensation of a diester is one of the most widely-used methods for constructing the 4-piperidone ring system. researchgate.net The process generally starts with the condensation of a primary amine, such as phenethylamine, with two equivalents of an acrylate (B77674) ester (e.g., methyl or ethyl acrylate) to form an amino-diester. researchgate.net This diester then undergoes a base-catalyzed intramolecular cyclization to yield a β-keto ester, which upon hydrolysis and decarboxylation, affords the N-substituted-4-piperidone. ajrconline.orgresearchgate.net
While not a reaction of this compound, understanding the Dieckmann cyclization is essential as it represents the foundational method for creating this key chiral intermediate.
Regioselective and Stereoselective Reactions
The presence of the chiral (S)-1-phenylethyl group on the nitrogen atom is primarily intended to direct the stereochemical course of subsequent reactions, making it a valuable chiral auxiliary.
A prominent example of this stereocontrol is seen in the aza-Michael addition for the synthesis of chiral 2-substituted-4-piperidones. acs.org In this approach, (S)-α-phenylethylamine is reacted with a divinyl ketone in a double aza-Michael addition. This cyclization proceeds with diastereoselectivity, yielding a mixture of diastereomeric 2-substituted-4-piperidones. acs.org The chiral amine directs the formation of the new stereocenter at the C-2 position of the piperidine ring relative to the stereocenter on the phenylethyl group.
The table below summarizes the synthesis of various diastereomeric 2-substituted 1-[(S)-1-phenylethyl]piperidine-4-ones via this method.
| Entry | Substituent (R) | Combined Yield (%) | Diastereomeric Ratio (2:2') |
|---|---|---|---|
| 1 | Methyl | 35 | Not Determined |
| 2 | Propyl | 41 | 1:1.5 |
| 3 | Phenyl | 65 | 1:1.2 |
| 4 | 4-Fluorophenyl | 68 | 1:1.2 |
| 5 | 4-Methoxyphenyl | 61 | 1:1.3 |
This stereoselective approach highlights the utility of the title compound's core structure in generating libraries of chirally-enriched piperidine-based scaffolds for further chemical exploration. acs.org The ability to control the stereochemistry at different positions on the piperidine ring is crucial in fields like medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. nih.gov
Electrochemical Transformations (e.g., Anodic Cyanation)
The electrochemical oxidation of N-substituted piperidines provides a direct method for functionalization at the α-position to the nitrogen atom. Anodic cyanation, a prominent example of such transformations, has been effectively applied to tertiary amines, including structures analogous to this compound.
Research on the anodic cyanation of (S)-1-(1-phenylethyl)-piperidine, a structurally related compound lacking the C-4 ketone, demonstrates the viability of this reaction. ajrconline.org The process is typically carried out in an undivided cell using a platinum anode in a methanol (B129727) solution containing a cyanide source, such as sodium cyanide (NaCN). ajrconline.orgnih.gov The electrochemical oxidation of the tertiary amine occurs preferentially over the cyanide ion, leading to the formation of an α-cyano amine. nih.gov In the case of (S)-1-(1-phenylethyl)-piperidine, anodic cyanation afforded the corresponding α-aminonitrile in an 85% yield with a diastereomeric ratio (dr) of 53:47. ajrconline.org The presence of the chiral (S)-α-phenylethyl group serves as a chiral auxiliary, influencing the stereochemical outcome of the cyanation. ajrconline.org
The general applicability of direct electrochemical α-cyanation to N-protected and N-substituted cyclic amines is well-documented, often proceeding in high yields and with notable diastereoselectivity, particularly for substituted piperidines. psu.edu While specific studies on this compound are not detailed in the reviewed literature, the established protocols for similar N-substituted piperidones suggest a similar reactivity profile. acs.org The reaction would be expected to yield 2-cyano-1-[(S)-1-phenylethyl]piperidine-4-one.
Table 1: Anodic Cyanation of a 1-[(S)-1-Phenylethyl]piperidine Analog
| Substrate | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| (S)-1-(1-Phenylethyl)-piperidine | NaCN, MeOH/LiClO4, Pt anode, E = 1.0 V | (S)-1-(1-Phenylethyl)-piperidine-2-carbonitrile | 85 | 53:47 | ajrconline.org |
Controlled Reduction and Decyanation Pathways
The α-aminonitrile products resulting from anodic cyanation are valuable intermediates that can undergo further transformations. A key reaction is reductive decyanation, which removes the nitrile group and formally results in the reduction of the iminium ion intermediate. psu.edunih.gov This transformation is synthetically useful for generating substituted piperidines that might be otherwise difficult to access.
The reductive decyanation of α-aminonitriles can be achieved using various reducing agents, most commonly metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). psu.edunih.gov The choice of reducing agent is crucial for controlling the reaction's outcome, especially in a molecule like 2-cyano-1-[(S)-1-phenylethyl]piperidine-4-one, which also contains a ketone functional group.
Sodium borohydride is a milder reducing agent that is often used for the selective reduction of iminium ions in the presence of ketones. masterorganicchemistry.com The reductive decyanation with NaBH₄ typically proceeds by loss of the cyanide ion to form an iminium cation, which is then reduced by the hydride. nih.gov This pathway allows for the removal of the cyano group while potentially preserving the C-4 ketone. In contrast, a stronger reducing agent like LiAlH₄ would likely reduce both the intermediate iminium ion and the ketone at the C-4 position. psu.edu Other methods for reductive decyanation include the use of dissolving metals, such as sodium in liquid ammonia, or catalytic hydrogenation with reagents like Raney nickel. psu.edunih.govresearchgate.net
Table 2: Expected Outcomes of Controlled Reduction on a 2-Cyano-4-oxopiperidine Intermediate
| Intermediate | Reducing Agent/Conditions | Expected Major Product | Pathway | Reference |
|---|---|---|---|---|
| 2-Cyano-1-[(S)-1-phenylethyl]piperidine-4-one | NaBH₄, protic solvent (e.g., EtOH, MeOH) | This compound | Reductive decyanation of the α-aminonitrile | ajrconline.orgnih.gov |
| LiAlH₄, aprotic solvent (e.g., THF, Et₂O) | 1-[(S)-1-Phenylethyl]piperidin-4-ol | Reductive decyanation and reduction of the C4-ketone | psu.edu |
Mechanistic Investigations of Reaction Pathways
The electrochemical and chemical transformations of this compound are underpinned by well-studied reaction mechanisms.
The mechanism of anodic cyanation of tertiary amines, such as the piperidine core of the target compound, is initiated by a two-electron oxidation at the anode surface. nih.govacs.org This process generates a highly reactive iminium cation intermediate by removing an electron from the nitrogen's lone pair, followed by the loss of a proton from the α-carbon and a second electron. nih.gov This iminium cation is a potent electrophile. In the presence of a high concentration of cyanide ions (from a salt like NaCN), the cyanide acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. nih.gov This C-C bond formation neutralizes the charge and yields the final α-aminonitrile product. The entire process is a type of Shono oxidation. acs.org
The mechanism for the reductive decyanation of the resulting α-aminonitrile with a hydride reducing agent like NaBH₄ is generally considered an SN1-type process. psu.edunih.gov The reaction is initiated by the departure of the cyanide ion (CN⁻) as a leaving group. This dissociation is often facilitated by the solvent or trace acids and results in the formation of the same stabilized iminium cation that was an intermediate in the anodic cyanation step. nih.gov This cation is then rapidly and irreversibly reduced by a hydride ion (H⁻) delivered from the borohydride reagent. numberanalytics.comnumberanalytics.com The final step involves protonation of the resulting amine by the solvent to yield the decyanated piperidine product. numberanalytics.com The stereochemical outcome of the reduction can be influenced by the steric environment around the iminium ion, potentially leading to a mixture of diastereomers if new stereocenters are formed. numberanalytics.com
Applications in Advanced Organic and Asymmetric Synthesis
1-[(S)-1-Phenylethyl]piperidine-4-one as a Chiral Building Block
As a chiral building block, this compound provides a pre-defined stereocenter and a reactive piperidone core. This allows for the direct incorporation of a stereochemically defined piperidine (B6355638) ring into larger, more complex molecular architectures. The phenylethyl group can often be removed later in a synthetic sequence, leaving behind an enantiomerically enriched piperidine product.
The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceutical agents. nih.govnih.gov The use of this compound provides a reliable method for constructing piperidine-based scaffolds with controlled stereochemistry.
A notable application is in the synthesis of 2-substituted-4-piperidones. In one approach, (S)-α-phenylethylamine is used as a chiral auxiliary in a double aza-Michael reaction with divinyl ketones. nih.gov This reaction efficiently constructs the chiral piperidone ring, yielding diastereomeric 2-substituted-4-piperidones where the stereochemistry at the newly formed C-2 center is influenced by the (S)-1-phenylethyl group. nih.govkcl.ac.uk These resulting piperidones are valuable intermediates themselves, serving as templates for further diversification. nih.gov For instance, they can undergo subsequent reactions, such as the Wittig reaction, to introduce further complexity, leading to the creation of chirally enriched analogues of drugs like Donepezil. nih.govkcl.ac.uk
Table 1: Synthesis of Diastereomeric 2-Substituted-4-piperidones This table showcases the synthesis of various 2-substituted piperidones using (S)-α-phenylethylamine as a chiral amine source in a double aza-Michael reaction with different divinyl ketones.
| Entry | R-Group on Divinyl Ketone | Product (Diastereomeric Mixture) | Combined Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Methyl | 2-Methyl-1-[(S)-1-phenylethyl]piperidine-4-one | 45 | 1.0:1.1 |
| 2 | Propyl | 2-Propyl-1-[(S)-1-phenylethyl]piperidine-4-one | 49 | 1.0:1.3 |
| 3 | Phenyl | 2-Phenyl-1-[(S)-1-phenylethyl]piperidine-4-one | 65 | 1.0:1.5 |
| 4 | 4-Fluorophenyl | 2-(4-Fluorophenyl)-1-[(S)-1-phenylethyl]piperidine-4-one | 60 | 1.0:1.6 |
| 5 | 2-Thienyl | 2-(2-Thienyl)-1-[(S)-1-phenylethyl]piperidine-4-one | 62 | 1.0:1.3 |
| Data sourced from a study on piperidone-based templates for Donepezil analogues. nih.gov |
The piperidine scaffold is a key component in a vast array of biologically active compounds. nih.govnih.gov this compound, and its non-chiral analogue N-phenethyl-4-piperidone (NPP), are critical intermediates in the synthesis of numerous pharmaceuticals, most notably potent analgesics. researchgate.netwikipedia.org
This compound is a key precursor in the "Siegfried method," a synthetic route to the powerful opioid analgesic Fentanyl. wikipedia.orgnih.gov In this pathway, N-phenethyl-4-piperidone (which can be synthesized from 4-piperidone (B1582916) and phenethyl bromide) is reacted with aniline (B41778) and then reduced to form 4-anilino-N-phenethylpiperidine (ANPP), a direct precursor to Fentanyl. wikipedia.org The use of the chiral (S)-enantiomer allows for the synthesis of stereochemically defined Fentanyl analogues, which is critical as the biological activity of such compounds is often highly dependent on their stereochemistry. nih.gov
Beyond opioids, this compound is a starting material for other pharmacologically significant molecules. Research by the Czarnocki group demonstrated its use in the synthesis of (+)-lortalamine, highlighting its role as a chiral auxiliary to establish the final product's stereochemistry. nih.gov It is also employed in the creation of novel sigma (σ1) receptor ligands, which have potential applications in treating central nervous system disorders. nih.gov
Role as a Chiral Auxiliary in Diastereoselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. The (S)-1-phenylethyl group on the piperidone nitrogen is an effective chiral auxiliary, capable of directing the approach of reagents to the piperidone ring, thereby controlling the formation of new stereocenters. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered.
The (S)-1-phenylethyl group exerts stereocontrol by creating a chiral environment around the piperidone ring. This steric and electronic influence directs incoming reagents to attack from the less hindered face of the molecule, leading to the preferential formation of one diastereomer over another.
This principle is demonstrated in the synthesis of 2-substituted piperidones mentioned previously. nih.gov The cyclization reaction to form the piperidone ring establishes a new stereocenter at the C-2 position. The presence of the bulky (S)-1-phenylethyl group on the nitrogen atom influences the conformation of the reaction intermediate, leading to a diastereoselective cyclization. nih.govkcl.ac.uk Although the diastereomeric ratios achieved can be modest, the resulting diastereomers are often separable by chromatography, providing access to enantiomerically pure 2-substituted piperidones. nih.govkcl.ac.uk These separated, chirally pure piperidones can then be used in further C-C bond-forming reactions, such as the Wittig reaction, to build more complex chiral molecules. nih.gov While direct studies on the diastereoselective alkylation of the enolate of this compound are not extensively documented in the reviewed literature, the successful stereoinduction at the C-2 position during its formation serves as a clear example of its function as a chiral auxiliary.
The synthesis of naturally occurring piperidine alkaloids, a class of compounds with a wide range of biological activities, is a significant area of research. researchgate.net The use of this compound and related strategies employing (S)-α-phenylethylamine as a chiral auxiliary has proven effective for the asymmetric synthesis of these complex targets.
For example, the total synthesis of the quinolizidine (B1214090) alkaloids (+)-myrtine and (+)-alkaloid 241D utilizes an (S)-α-phenylethylamine auxiliary to achieve efficient 1,3-stereoinduction in an early step, setting the stereochemistry for the rest of the synthesis. nih.gov Similarly, the synthesis of (+)-lortalamine relies on N-[(S)-α-phenylethyl]-4-piperidone as a key chiral intermediate. nih.gov A multi-component reaction strategy for the rapid assembly of the hemlock alkaloid (S)-coniine also uses a related chiral starting material, (S)-1-(1-phenylethyl)-2-methyleneaziridine, to install the C-2 stereocenter with high diastereocontrol (90% de). nih.gov These examples underscore the power of the (S)-1-phenylethyl group to guide the stereochemical course of reactions, enabling the efficient and stereocontrolled synthesis of complex natural products.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of 1-[(S)-1-Phenylethyl]piperidine-4-one in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.
The ¹H NMR spectrum of the related compound N-phenethyl-4-piperidinone shows characteristic signals for the aromatic protons of the phenyl group, typically observed in the range of 7.2-7.4 ppm. The protons of the ethyl linker and the piperidine (B6355638) ring appear at higher field. Specifically, the methylene (B1212753) protons adjacent to the phenyl group and the nitrogen atom of the piperidine ring would exhibit distinct chemical shifts.
In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) of the piperidine-4-one ring is a key diagnostic signal, typically found significantly downfield, often around 208-210 ppm. The carbons of the phenyl ring appear in the aromatic region (approximately 126-140 ppm). The various methylene carbons of the piperidine ring and the ethyl group have characteristic shifts in the aliphatic region of the spectrum. For instance, in related N-substituted piperidones, the carbons adjacent to the nitrogen atom are typically observed in the 40-60 ppm range.
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 208.7 |
| Aromatic C (quaternary) | 139.8 |
| Aromatic CH | 128.7 |
| Aromatic CH | 128.3 |
| Aromatic CH | 126.1 |
| CH₂ (adjacent to N) | 53.2 |
| CH₂ (adjacent to C=O) | 41.1 |
| CH₂ (ethyl) | 60.4 |
| CH₂ (ethyl) | 33.7 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity and stereochemistry of this compound.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY spectra would show correlations between the protons of the ethyl group and between the geminal and vicinal protons of the piperidine ring, confirming the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the chemical shifts of carbon atoms based on the signals of their attached protons.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization, which provides further structural confirmation. nih.gov For the related N-phenethyl-4-piperidinone, the molecular ion [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 203.28 g/mol . nih.gov
Electron ionization (EI-MS) typically leads to characteristic fragmentation. nih.gov The fragmentation of compounds containing the phenylethylpiperidine moiety, such as fentanyl analogs, has been studied extensively. researchgate.net Common fragmentation pathways involve the cleavage of the bond between the piperidine ring and the phenylethyl group. nih.gov A significant fragment often observed is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage and rearrangement of the benzyl (B1604629) portion of the molecule. Another prominent fragment ion for related structures is found at m/z 105, corresponding to the phenylethyl cation. nih.gov The piperidine ring itself can also undergo characteristic fragmentation. nih.govwvu.edu
| m/z | Proposed Fragment |
|---|---|
| 203 | [M]⁺ (Molecular Ion) |
| 174 | [M - C₂H₅]⁺ |
| 120 | [C₈H₁₄N]⁺ |
| 105 | [C₈H₉]⁺ (Phenylethyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.
The most characteristic absorption band in the IR spectrum of this compound is the strong carbonyl (C=O) stretch of the ketone group within the piperidine ring. This peak is typically observed in the region of 1700-1725 cm⁻¹. The spectrum also displays C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. Aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine is also present, though it can sometimes be weak and harder to distinguish. The presence of the phenyl group is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. For the related compound 4-Piperidinone, a characteristic IR spectrum is available for comparison. chemicalbook.com
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3028 |
| Aliphatic C-H | Stretch | 2948, 2818 |
| C=O (Ketone) | Stretch | 1719 |
| Aromatic C=C | Stretch | 1602, 1496, 1453 |
| C-N | Stretch | 1112 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
For the closely related compound, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, X-ray diffraction analysis has shown that the six-membered piperidine ring adopts a chair conformation. iucr.org This is generally the most stable conformation for such systems as it minimizes steric strain. iucr.org It is expected that this compound would also exhibit a chair conformation for the piperidine ring in the solid state.
The crystal packing and intermolecular interactions can also be determined. In the solid state, molecules are held together by a network of weak intermolecular forces, such as van der Waals forces and, in some cases, C-H···O or C-H···π interactions. The specific arrangement of molecules in the crystal lattice is influenced by these interactions. X-ray crystallographic studies on similar piperidine derivatives have detailed the nature of these interactions, which are crucial for understanding the physical properties of the solid material. iucr.orgmdpi.comnih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For piperidone derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are employed to explore geometric parameters, molecular orbital energies, and charge distributions. researchgate.netresearchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For instance, in related s-triazine derivatives incorporating a piperidine (B6355638) moiety, the calculated HOMO-LUMO gap was found to be around 4.8 to 4.9 eV, indicating significant stability. mdpi.com These calculations show that charge transfer interactions occur within the molecules. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netnih.govnih.gov The map visualizes the electrostatic potential on the molecule's surface, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. For piperidone derivatives, the MEP map highlights the electronegative oxygen atom of the carbonyl group as a primary site for electrophilic interactions and hydrogen bond acceptance. mdpi.com
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity parameters can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.netmdpi.com
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = - (I + A) / 2 | Represents the escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the propensity to accept electrons. |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and preferred shapes (landscapes). researchgate.netresearchgate.net For piperidine derivatives, the six-membered ring typically adopts a chair conformation to minimize steric strain. ias.ac.in
MD simulations on fentanyl derivatives, which share the N-phenethylpiperidine core, have shown that the piperidine ring consistently favors a chair conformation throughout simulations in a solvated environment. mdpi.com These simulations, often run for hundreds of nanoseconds, reveal key conformational behaviors and interactions with the surrounding solvent, which is crucial for understanding how these molecules behave in a biological context. researchgate.net The analysis of root-mean-square deviation (RMSD) from these simulations helps to assess the structural stability of the molecule over time. researchgate.net
In Silico Studies of Reaction Mechanisms and Stereoselectivity Prediction
Computational chemistry is a powerful tool for investigating reaction pathways and predicting the stereochemical outcome of chemical transformations. The synthesis of chiral piperidones like 1-[(S)-1-Phenylethyl]piperidine-4-one often involves stereoselective reactions.
One key synthetic route is the double aza-Michael addition. nih.govsemanticscholar.org This reaction can be used to construct the piperidone ring with control over the stereochemistry at the 2-position. nih.gov Computational studies can model the transition states of such reactions to rationalize the observed diastereoselectivity. For domino reactions involving an imino-aldol pathway followed by an intramolecular aza-Michael addition, computational analysis helps to understand the formation and stereoselectivity of the resulting piperidine products. lookchem.com
Furthermore, theoretical investigations into radical-mediated C-H functionalization, another advanced method for piperidine synthesis, rely on computational models. nih.gov These studies help elucidate the mechanism of hydrogen atom transfer (HAT) and predict the enantioselectivity imparted by a chiral catalyst. nih.gov Density functional theory (DFT) calculations are also used to determine the relative energies of different product conformations, confirming experimental findings from techniques like X-ray crystallography. rsc.org
Molecular Docking and Binding Interaction Studies of Derived Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to study how derivatives of this compound, such as fentanyl analogues and other pharmacologically active agents, interact with biological targets like receptors and enzymes. mdpi.comtandfonline.com
Opioid Receptors: The 1-phenylethylpiperidine-4-one scaffold is a precursor to potent analgesics like fentanyl. nih.gov Docking studies on fentanyl derivatives with the μ-opioid receptor (μOR) have identified key interactions. mdpi.comtandfonline.com A crucial interaction is the ionic bond between the protonated piperidine nitrogen of the ligand and the aspartate residue (Asp147) in the receptor's transmembrane helix 3. mdpi.com The N-phenethyl group typically orients deep into a hydrophobic pocket of the receptor. mdpi.comnih.gov Molecular dynamics simulations of these docked complexes help to refine the binding poses and assess the stability of the ligand-receptor interactions over time. mdpi.comnih.gov
Anticancer Targets: Piperidone derivatives have also been investigated for their anticancer properties. nih.govnih.govfrontiersin.org Docking studies have been performed to understand their mechanism of action. For example, novel piperidones have been docked to the deubiquitinating enzymes USP14 and UCHL5, which are associated with the proteasome, to explore their potential as anticancer agents. nih.gov
The results of these docking studies are often quantified by a scoring function, which estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction.
| Derived Compound Class | Target Protein | Key Interacting Residues | Binding Affinity (Example) |
|---|---|---|---|
| Fentanyl Analogues | μ-Opioid Receptor (μOR) | D147, W133, I144, Y148, H297, W318 | -8.13 to -13.37 kcal/mol tandfonline.com |
| Fentanyl Derivatives | σ1 Receptor | - | IC50 = 322.1 nM (for Benzylfentanyl) nih.gov |
| Novel Piperidones | USP14/UCHL5 (Proteasome) | - | Binding affinity compared to known inhibitors nih.gov |
| Pyrimidinyl-piperazine derivatives | α-glucosidase | Hydrophobic interactions | Binding Energy: ~ -11 kcal/mol (MM-GBSA) nih.gov |
These computational approaches provide a detailed, atom-level understanding of this compound and its derivatives. By predicting electronic properties, dynamic behavior, reaction outcomes, and biological interactions, theoretical chemistry plays an indispensable role in the rational design of new and improved molecules based on this important chiral scaffold.
Synthesis and Characterization of Derivatives and Analogues
Design and Synthesis of Substituted 1-[(S)-1-Phenylethyl]piperidine-4-one Derivatives
The design of derivatives often focuses on two primary regions of the molecule: the piperidine (B6355638) ring and the N-phenylethyl side chain. researchgate.net Synthetic strategies are employed to introduce a variety of substituents to probe the steric and electronic requirements of biological targets.
Modifications to the piperidine ring of the parent structure are a common strategy to explore the impact of substitution on the molecule's conformation and biological activity. nih.govnih.gov The introduction of substituents at the C2, C3, and C4 positions has been extensively studied.
A key intermediate for many of these syntheses is 1-(2-phenylethyl)piperidine-4-one (NPP). wikipedia.orgnih.gov For C3-substituted derivatives, a common starting material is 3-carbomethoxy-1-(2-phenylethyl)-piperidine-4-one, which can be prepared via a Dieckmann cyclization of the corresponding aminodicarboxylate ester. researchgate.netnih.gov This versatile intermediate allows for the synthesis of various 3-substituted analogues. nih.gov For instance, the synthesis of cis- and trans-3-alkylfentanyl analogues has been achieved through the alkylation of the cyclohexylimine derivative of 1-(2-phenethyl) piperidin-4-ones. nih.gov
The synthesis of 4-substituted derivatives often involves nucleophilic addition to the carbonyl group of the piperidin-4-one. researchgate.net For example, 4-aryl derivatives can be prepared by reacting an imine formed from 1-benzyl-4-piperidone and an appropriate aniline (B41778) with an aryllithium reagent. nih.gov Following a series of steps including debenzylation and N-alkylation with a phenylethyl group, the target compounds are obtained. nih.gov Similarly, the Strecker reaction, involving the treatment of a piperidin-4-one, an aniline, and hydrogen cyanide, is used to produce 4-arylamino-4-piperidinecarboxylic acids, which are precursors to highly active analgesics. nih.govresearchgate.net
The table below summarizes various derivatives with modifications on the piperidine ring.
| Derivative Class | Specific Example | Synthetic Precursor | Key Synthetic Reaction |
| 3-Alkoxycarbonyl | 3-Carbomethoxy-1-(2-phenylethyl)-piperidine-4-one | Aminodicarboxylate ester | Dieckmann Cyclization researchgate.netnih.gov |
| 3-Alkyl | (±)-cis-3-Methylfentanyl | 1-(2-phenethyl) piperidin-4-one imine | Alkylation nih.gov |
| 2,5-Dialkyl | Phenaridine (2,5-dimethyl-fentanyl) | 2-Methylhex-5-en-3-yn-2-ol | Multi-step synthesis nih.gov |
| 4-Acyl | N-[4–acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide | N-phenethyl-4-piperidone derivative | Grignard Reaction nih.gov |
| 4-Aryl | 4-Aryl-4-anilinopiperidines | 1-Benzyl-4-piperidone | Aryllithium addition to imine nih.gov |
| 4-Carboxy | 4-Anilino-4-piperidinecarboxylic acids | Piperidin-4-one | Strecker Reaction nih.govresearchgate.net |
The N-phenylethyl group is a critical pharmacophoric element, and alterations to this side chain have been shown to significantly influence activity. researchgate.netnih.gov Research has explored the replacement of the phenethyl moiety with other groups, including simple alkyl chains, ether-containing fragments, and nitrile groups. researchgate.netnih.gov These analogues are typically synthesized from a common precursor, N-(4-piperidinyl)propionanilide, which is then alkylated with a suitable halide or tosylate. researchgate.netnih.gov
Bioisosteric replacement of the phenyl ring within the phenethyl group has also proven to be a successful strategy. nih.gov For example, replacing the phenyl ring with heteroaromatic rings like thienyl or tetrazolyl led to the development of highly potent analgesics such as sufentanil and alfentanil. nih.gov Additionally, introducing substituents onto the phenylethyl chain itself, such as a methyl group at the alpha position to the nitrogen, has been investigated. nih.govacs.org
The table below details derivatives with modifications to the N-phenylethyl side chain.
| Modification Type | Derivative Example | Synthetic Precursor | Key Synthetic Reaction |
| Alkyl Replacement | N-(1-propyl-4-piperidinyl)propionanilide researchgate.net | N-(4-piperidinyl)propionanilide | N-Alkylation researchgate.net |
| Ether Replacement | N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide nih.gov | N-(4-piperidinyl)propionanilide | N-Alkylation nih.gov |
| Nitrile Replacement | N-(1-(2-cyanoethyl)-4-piperidinyl)propionanilide researchgate.net | N-(4-piperidinyl)propionanilide | N-Alkylation researchgate.net |
| Bioisosteric Replacement | Sufentanil (Thienyl ring) nih.gov | 4-(alkoxymethyl)piperidine derivative | N-Alkylation nih.gov |
| Side Chain Alkylation | α-methylfentanyl nih.gov | N-(4-piperidyl)-N-phenylpropanamide | N-Alkylation with 1-phenylpropyl halide nih.gov |
Structure-Reactivity Relationships in Derivatives
The systematic synthesis of derivatives allows for a detailed investigation of structure-reactivity relationships (SRR). These studies correlate specific structural features with changes in biological or chemical reactivity, providing insights into the pharmacophore.
Stereochemistry plays a pivotal role in the activity of these derivatives. For C3-substituted analogues, the orientation of the substituent is critical. nih.gov For example, the (±) cis-isomer of 3-carbomethoxy-fentanyl (with an axial carbomethoxy group) is significantly more potent than the (±) trans-isomer (equatorial carbomethoxy group). nih.gov An even more dramatic difference is observed with 3-methylfentanyl, where the cis-(+)-isomer is an extremely potent analgesic, while its cis-(−) counterpart is 120 times less potent. nih.gov This highlights the high degree of stereoselectivity of the biological target. The conformation of the piperidine ring itself, which is influenced by substituents, is also a key determinant of activity. nih.gov
Enantioselectivity is also a critical factor in related piperazine (B1678402) derivatives, where S-(+) enantiomers show strong analgesic activity while their R-(-) counterparts can act as narcotic antagonists. nih.gov This suggests that the stereocenter on the side chain is crucial for determining the mode of interaction with the receptor, with the S-(+) enantiomers sharing a key stereochemical configuration with the tyrosine residue of Met-enkephalin. nih.gov
The nature of the substituent on the N-phenethyl side chain also dramatically impacts reactivity. Replacing the phenethyl group with moieties like N-isopropyl-propanamide or N-t-butyl-propanamide can result in compounds with higher therapeutic indices compared to the parent compound. nih.govresearchgate.net
The following table presents data illustrating these structure-reactivity relationships.
| Compound/Isomer Pair | Structural Difference | Relative Activity | Reference |
| (±) cis-3-Carbomethoxy-fentanyl | Axial carbomethoxy group | ED₅₀ = 0.023 mg/kg | nih.gov |
| (±) trans-3-Carbomethoxy-fentanyl | Equatorial carbomethoxy group | ED₅₀ = 0.1 mg/kg (Less potent) | nih.gov |
| cis-(+)-3-Methylfentanyl | (+) enantiomer | Up to 6700x more potent than morphine | nih.gov |
| cis-(-)-3-Methylfentanyl | (-) enantiomer | 120-fold less potent than cis-(+) isomer | nih.gov |
| S-(+)-Diphenylethyl-piperazine derivatives | S-enantiomer at side chain | Potent analgesic activity | nih.gov |
| R-(-)-Diphenylethyl-piperazine derivatives | R-enantiomer at side chain | Narcotic antagonist activity | nih.gov |
Use of Derivatives as Probes in Mechanistic Studies
Derivatives of this compound are invaluable tools for probing the mechanisms of action of phenylpiperidine drugs. By systematically altering the structure and measuring the resulting pharmacological activity, researchers can map the binding pocket of the target receptor, typically the µ-opioid receptor. nih.govpainphysicianjournal.com
Each modification acts as a probe to test a specific hypothesis about ligand-receptor interaction. For instance, the synthesis of rigid analogues or those with specific stereochemistry (e.g., cis/trans isomers) helps to define the required conformation of the molecule for optimal binding. nih.govnih.gov The dramatic loss of potency in certain stereoisomers suggests a highly specific and constrained binding site where only one orientation is productive. nih.gov
The use of bioisosteric replacements, such as substituting the phenyl ring of the phenethyl group with a thienyl ring (as in sufentanil), helps to elucidate the electronic and steric requirements of that particular sub-pocket of the receptor. nih.gov Similarly, altering the length and functionality of the N-substituent provides information on the size and nature of the corresponding receptor region. researchgate.netnih.gov Comparing the activity of analogues with different substituents on the anilino-phenyl ring (e.g., fluoro, chloro, methyl) further refines the understanding of the pharmacophore. researchgate.net
By correlating the structural features of these probe molecules with their binding affinities and functional activities (agonist vs. antagonist), a detailed three-dimensional model of the pharmacophore can be constructed. This model is essential for understanding the molecular basis of drug action and for the rational design of new therapeutic agents with enhanced potency and selectivity. researchgate.netnih.gov
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
The synthesis of optically pure piperidin-4-ones, such as 1-[(S)-1-Phenylethyl]piperidine-4-one, is a cornerstone for their application in various chemical fields. While classical methods often involve multi-step procedures, future research is anticipated to focus on more atom-economical and stereoselective synthetic strategies.
One promising direction is the refinement of aza-Michael addition reactions . A concise and high-yielding double aza-Michael reaction has been demonstrated for accessing chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.gov The application of (S)-α-phenylethylamine in such a reaction with divinyl ketones presents a direct and efficient pathway to the target molecule. nih.gov Future work could focus on optimizing reaction conditions, exploring a wider range of substrates, and developing catalytic asymmetric versions to enhance efficiency and stereocontrol.
Another area ripe for exploration is the catalytic reduction of corresponding dihydropyridinone precursors . The use of simple, inexpensive, and mild reducing agents like zinc in acetic acid has been shown to be effective for the reduction of N-acyl-2,3-dihydro-4-pyridones to furnish enantiopure 4-piperidones. organic-chemistry.org Adapting this methodology to a precursor of this compound could provide a cost-effective and scalable synthetic route.
Furthermore, the development of one-pot cascade reactions represents a frontier in synthetic efficiency. nih.govnih.gov For instance, a sequence involving a gold-catalyzed cyclization of an appropriate N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement could be envisioned for the construction of the piperidin-4-one core. nih.govthieme-connect.com Research in this area would aim to design suitable starting materials that incorporate the (S)-1-phenylethyl chiral auxiliary and streamline the synthesis into a single, efficient operation.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Aza-Michael Addition | High atom economy, directness | Catalyst development, substrate scope expansion |
| Catalytic Reduction | Cost-effective, mild conditions | Precursor synthesis, optimization of reducing agents |
| One-Pot Cascade Reactions | High efficiency, reduced waste | Design of novel starting materials, catalyst compatibility |
Exploration of New Reactivity Pathways and Stereoselective Transformations
The ketone functionality and the chiral nature of this compound make it an excellent substrate for exploring novel reactivity and stereoselective transformations. The chiral N-phenylethyl group can act as a potent stereodirecting group in various reactions at the C4-carbonyl and adjacent positions.
A primary focus for future research will be the diastereoselective functionalization of the C4-carbonyl group . This includes stereoselective reductions to the corresponding piperidin-4-ols, and additions of various nucleophiles such as Grignard, organolithium, or Reformatsky reagents. The inherent chirality of the molecule is expected to induce facial selectivity at the ketone, leading to the preferential formation of one diastereomer. The development of highly diastereoselective methods would provide access to a range of stereochemically defined 4-substituted piperidines, which are valuable scaffolds in medicinal chemistry. nih.gov
Another significant avenue is the functionalization of the piperidine (B6355638) ring at positions other than C4 . Rhodium-catalyzed C-H insertion reactions have been successfully used for the site-selective functionalization of N-substituted piperidines at the C2 and C4 positions, with the selectivity being controlled by the choice of catalyst and the nitrogen protecting group. nih.govnih.gov Future studies could investigate the directing effect of the N-(S)-1-phenylethyl group in such C-H functionalization reactions, potentially leading to novel and stereocontrolled methods for introducing substituents at C2, C3, C5, and C6.
The exploration of radical-mediated reactions also holds promise. Radical cyclizations have been employed for the synthesis of substituted piperidines, and the presence of the chiral auxiliary in this compound could be exploited to control the stereochemical outcome of such transformations. nih.govacs.org
Expansion of Applications in Asymmetric Catalysis and Drug Discovery Scaffolds
The inherent chirality and structural features of this compound and its derivatives make them attractive candidates for applications in asymmetric catalysis and as scaffolds in drug discovery.
In the realm of asymmetric catalysis , derivatives of this compound, particularly the corresponding amino alcohols obtained from stereoselective reduction, could serve as chiral ligands for metal-catalyzed asymmetric reactions. The piperidine framework provides a rigid backbone, and the substituents can be tailored to create a specific chiral environment around a metal center. Future research could involve the synthesis of a library of such ligands and their screening in various asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. whiterose.ac.ukosti.govosti.gov
The piperidine scaffold is a privileged structure in medicinal chemistry , being present in a vast number of approved drugs. nih.govthieme-connect.comenamine.netresearchgate.netarizona.edu The introduction of a chiral center, as in this compound, can significantly enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.comresearchgate.net This compound can serve as a starting material for the synthesis of a diverse range of chiral piperidine-containing molecules for biological screening. For example, it can be a precursor for analogues of drugs like donepezil, which is used for the treatment of Alzheimer's disease. nih.gov Future work will likely focus on the synthesis of libraries of compounds derived from this compound and their evaluation for various therapeutic targets, including central nervous system disorders, cancer, and infectious diseases. thieme-connect.comresearchgate.netresearchgate.netresearchgate.netnih.gov
| Application Area | Potential Role of this compound | Future Research Directions |
| Asymmetric Catalysis | Precursor to chiral ligands | Synthesis of ligand libraries, screening in catalytic reactions |
| Drug Discovery | Chiral scaffold for new therapeutic agents | Synthesis of diverse compound libraries, biological evaluation |
Advanced Computational Modeling for Predictive Understanding
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of chemical systems. researchgate.netresearchgate.netrsc.org For this compound, advanced computational modeling can provide invaluable insights into its structure, reactivity, and interactions.
Future research in this area will likely involve conformational analysis to determine the preferred three-dimensional structure of the molecule, which is crucial for understanding its reactivity and how it interacts with other molecules. DFT studies can also be employed to model the transition states of various reactions , such as the diastereoselective reduction of the ketone or C-H functionalization reactions. researchgate.netresearchgate.net This can help in elucidating the origin of stereoselectivity and in designing more selective catalysts and reaction conditions.
Furthermore, computational modeling can be used to predict the binding of derivatives of this compound to biological targets . nih.gov Molecular docking and molecular dynamics simulations can help in identifying potential protein targets and in designing new drug candidates with improved binding affinity and selectivity. This predictive understanding can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1-[(S)-1-Phenylethyl]piperidine-4-one, and how can reaction conditions be optimized?
A common approach involves nucleophilic substitution or reductive amination using piperidine-4-one and (S)-1-phenylethylamine. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios of reactants. Catalytic agents like sodium triacetoxyborohydride (STAB) enhance yields in reductive amination . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers like the (S)-phenylethyl group .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4 ).
- Storage : Keep at 2–8°C in airtight containers, away from oxidizers .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry at the phenylethyl group influence the compound’s biological activity?
The (S)-configured phenylethyl group enhances enantioselective interactions with chiral biological targets (e.g., enzymes or receptors). For example, crystallographic studies of analogous piperidin-4-ones show that stereochemistry affects binding affinity to kinases by up to 10-fold . Computational docking (e.g., AutoDock Vina) can model these interactions to predict activity differences between enantiomers .
Q. How can researchers resolve contradictions in biological activity data across studies?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to critically assess experimental variables:
- Control for solvent effects : DMSO concentration in assays can artificially modulate activity .
- Validate target specificity : Use knockout models or competitive binding assays to confirm on-target effects .
- Standardize protocols : Adopt pharmacopeial guidelines (e.g., buffer composition, pH 4.6 for stability ).
Q. What strategies improve the compound’s solubility and stability for in vitro assays?
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Dynamics (MD) Simulations : Analyze binding stability in enzymes (e.g., cytochrome P450 ).
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methoxy groups ) with activity trends.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites .
Q. How can derivatives of this compound be designed to explore structure-activity relationships (SAR)?
- Core modifications : Introduce electron-withdrawing groups (e.g., sulfonyl ) to enhance receptor affinity.
- Side-chain variations : Replace phenylethyl with substituted benzyl groups to probe steric effects .
- Hybrid molecules : Conjugate with bioactive moieties (e.g., aryl sulfonamides ) for polypharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
